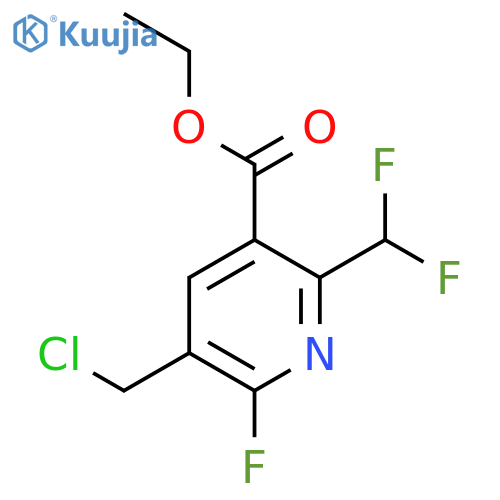Cas no 1805536-41-7 (Ethyl 3-(chloromethyl)-6-(difluoromethyl)-2-fluoropyridine-5-carboxylate)

Ethyl 3-(chloromethyl)-6-(difluoromethyl)-2-fluoropyridine-5-carboxylate 化学的及び物理的性質
名前と識別子
-
- Ethyl 3-(chloromethyl)-6-(difluoromethyl)-2-fluoropyridine-5-carboxylate
-
- インチ: 1S/C10H9ClF3NO2/c1-2-17-10(16)6-3-5(4-11)9(14)15-7(6)8(12)13/h3,8H,2,4H2,1H3
- InChIKey: BIFVCJSYTWNXOG-UHFFFAOYSA-N
- SMILES: ClCC1=C(N=C(C(F)F)C(C(=O)OCC)=C1)F
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 6
- 重原子数量: 17
- 回転可能化学結合数: 5
- 複雑さ: 268
- トポロジー分子極性表面積: 39.2
- XLogP3: 2.5
Ethyl 3-(chloromethyl)-6-(difluoromethyl)-2-fluoropyridine-5-carboxylate Pricemore >>
| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029030886-500mg |
Ethyl 3-(chloromethyl)-6-(difluoromethyl)-2-fluoropyridine-5-carboxylate |
1805536-41-7 | 95% | 500mg |
$1,735.55 | 2022-04-01 | |
| Alichem | A029030886-1g |
Ethyl 3-(chloromethyl)-6-(difluoromethyl)-2-fluoropyridine-5-carboxylate |
1805536-41-7 | 95% | 1g |
$2,750.25 | 2022-04-01 | |
| Alichem | A029030886-250mg |
Ethyl 3-(chloromethyl)-6-(difluoromethyl)-2-fluoropyridine-5-carboxylate |
1805536-41-7 | 95% | 250mg |
$1,029.00 | 2022-04-01 |
Ethyl 3-(chloromethyl)-6-(difluoromethyl)-2-fluoropyridine-5-carboxylate 関連文献
-
Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402
-
Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
-
Cristina Wippert Rodrigues,Christian Limberg,Hans Pritzkow Chem. Commun., 2004, 2734-2735
-
Tian-Rui Zheng,Lin-Lu Qian,Min Li,Zhi-Xiang Wang,Ke Li,Ya-Qian Zhang,Bao-Long Li,Bing Wu Dalton Trans., 2018,47, 9103-9113
-
5. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
-
Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
-
Fang Tian,Xiao-Nian Li,Lin Peng,Li-Xin Wang Org. Biomol. Chem., 2015,13, 6371-6379
-
8. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
-
Yingjie Ma,Xiaofan Ji,Fei Xiang,Xiaodong Chi,Chengyou Han,Jiuming He,Zeper Abliz,Weixiang Chen,Feihe Huang Chem. Commun., 2011,47, 12340-12342
-
Nataliia V. Shymanska Chem. Commun., 2017,53, 7353-7356
Ethyl 3-(chloromethyl)-6-(difluoromethyl)-2-fluoropyridine-5-carboxylateに関する追加情報
Ethyl 3-(chloromethyl)-6-(difluoromethyl)-2-fluoropyridine-5-carboxylate (CAS No. 1805536-41-7): A Comprehensive Overview
Ethyl 3-(chloromethyl)-6-(difluoromethyl)-2-fluoropyridine-5-carboxylate (CAS No. 1805536-41-7) is a versatile and structurally unique compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its complex molecular structure, holds potential for various applications, particularly in the development of novel therapeutic agents.
The chemical structure of ethyl 3-(chloromethyl)-6-(difluoromethyl)-2-fluoropyridine-5-carboxylate is composed of a pyridine ring substituted with a chloromethyl group, a difluoromethyl group, and a fluorine atom, along with an ethyl ester moiety. The presence of these functional groups imparts unique chemical and biological properties to the molecule, making it an attractive candidate for further investigation.
Recent studies have highlighted the significance of fluorinated compounds in drug discovery due to their enhanced metabolic stability and improved pharmacokinetic profiles. The difluoromethyl group in ethyl 3-(chloromethyl)-6-(difluoromethyl)-2-fluoropyridine-5-carboxylate is particularly noteworthy, as it can influence the compound's reactivity and biological activity. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that the introduction of difluoromethyl groups can significantly enhance the potency and selectivity of certain drug candidates.
The chloromethyl group in ethyl 3-(chloromethyl)-6-(difluoromethyl)-2-fluoropyridine-5-carboxylate is another key feature that contributes to its versatility. Chlorinated compounds are often used as intermediates in synthetic pathways due to their reactivity and ability to form stable bonds with various functional groups. This property makes ethyl 3-(chloromethyl)-6-(difluoromethyl)-2-fluoropyridine-5-carboxylate a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.
In addition to its structural characteristics, ethyl 3-(chloromethyl)-6-(difluoromethyl)-2-fluoropyridine-5-carboxylate has been explored for its potential biological activities. Preliminary studies have shown that this compound exhibits promising antiviral properties, particularly against certain RNA viruses. A research team from the University of California, San Francisco, reported that derivatives of this compound were effective in inhibiting viral replication in vitro, suggesting its potential as a lead compound for antiviral drug development.
The ethyl ester moiety in ethyl 3-(chloromethyl)-6-(difluoromethyl)-2-fluoropyridine-5-carboxylate also plays a crucial role in its overall properties. Esters are known for their hydrolytic stability and can be readily converted to their corresponding acids or alcohols under specific conditions. This characteristic makes the compound suitable for use in prodrug strategies, where it can be designed to release an active metabolite upon enzymatic cleavage in vivo.
Beyond its potential as a therapeutic agent, ethyl 3-(chloromethyl)-6-(difluoromethyl)-2-fluoropyridine-5-carboxylate has also been investigated for its utility as a synthetic intermediate. Its unique combination of functional groups allows for a wide range of chemical transformations, making it a valuable starting material for the synthesis of other bioactive compounds. For example, researchers at the Institute of Organic Chemistry have utilized this compound as a key intermediate in the development of novel inhibitors targeting specific enzymes involved in cancer progression.
The synthesis of ethyl 3-(chloromethyl)-6-(difluoromethyl)-2-fluoropyridine-5-carboxylate has been optimized through various methodologies to improve yield and purity. One common approach involves the sequential introduction of functional groups onto a pyridine scaffold using selective reactions such as nucleophilic substitution and electrophilic addition. These synthetic strategies not only enhance the efficiency of the process but also allow for the preparation of structurally diverse derivatives with tailored properties.
In conclusion, Ethyl 3-(chloromethyl)-6-(difluoromethy l)-2-fluoro pyridine-5-carboxylate (CAS No. 1805536-41-7) represents a promising compound with significant potential in both medicinal chemistry and pharmaceutical research. Its unique structural features and versatile reactivity make it an attractive candidate for further exploration and development into novel therapeutic agents and synthetic intermediates. As research continues to advance, it is likely that new applications and insights will emerge, further solidifying the importance of this compound in the scientific community.
1805536-41-7 (Ethyl 3-(chloromethyl)-6-(difluoromethyl)-2-fluoropyridine-5-carboxylate) Related Products
- 1369159-40-9(2-(5-cyclopentyl-1h-pyrazol-4-yl)ethan-1-amine)
- 207502-65-6(4-(Trifluoromethyl)nicotinoyl Glycine)
- 1361892-79-6(Ethyl 2-(aminomethyl)-6-(difluoromethyl)-5-methoxypyridine-3-carboxylate)
- 96921-35-6(4-(1-(4-Nitrophenyl)ethyl)morpholine)
- 1863337-79-4(2(1H)-Pyridinone, 5-amino-6-methyl-1-(2-methylpropyl)-)
- 896160-68-2(2-methyl-3,5-Pyridinediamine)
- 1803696-08-3(4-Hydroxy-2-methyl-3-nitro-6-(trifluoromethoxy)pyridine)
- 74340-12-8(Diheptyltin Dichloride)
- 1934427-37-8(1-(but-2-yn-1-yl)-2-methylcyclohexane-1-carbaldehyde)
- 1785761-66-1(2-(2-Aminoethyl)-1,3-benzoxazole-5-sulfonamide)




